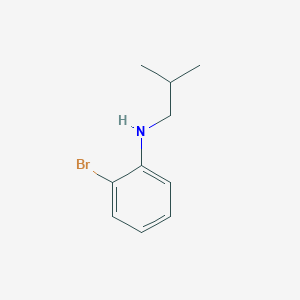

2-Bromo-N-isobutylaniline

概要

説明

2-Bromo-N-isobutylaniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of a bromine atom attached to the benzene ring and an isobutyl group attached to the nitrogen atom of the aniline

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-isobutylaniline typically involves the bromination of N-isobutylaniline. One common method is the electrophilic aromatic substitution reaction, where N-isobutylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This approach allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of safer and more sustainable brominating agents, such as N-bromosuccinimide, can be employed to minimize the environmental impact of the process .

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

The bromine atom at the ortho position exerts a strong electron-withdrawing effect (-I), while the N-isobutyl group acts as a weakly activating substituent due to its alkyl nature. This combination directs incoming electrophiles to specific positions:

-

Meta to bromine : Dominant due to bromine's deactivating nature.

-

Para to N-isobutyl : Secondary site influenced by the alkyl group’s electron-donating inductive effect.

Example : Nitration of 2-bromo-N-isobutylaniline would likely yield products substituted at the meta position relative to bromine .

Nucleophilic Aromatic Substitution (NAS)

The bromine substituent can participate in NAS under specific conditions:

-

Activation requirements : Strong electron-withdrawing groups (e.g., nitro) or high-temperature conditions to facilitate leaving-group departure.

-

Reactivity : Limited in the absence of additional activating groups, as the N-isobutyl group provides minimal resonance stabilization .

Cross-Coupling Reactions

Aryl bromides are common substrates in transition-metal-catalyzed coupling. While direct data on this compound is sparse, analogous compounds suggest:

| Reaction Type | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Biaryl derivatives | ~60-80% | |

| Buchwald-Hartwig | Pd₂(dba)₃ | N-Aryl amines | ~50-70% |

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation or metal-mediated reduction:

-

Conditions : H₂/Pd-C in ethanol or Zn/NH₄Cl in aqueous THF.

Role in Base-Promoted Activation

This compound has been explored as a promoter in single-electron transfer (SET) reactions:

-

Mechanism : The N-isobutyl group stabilizes radical intermediates during bromoarene activation, though it is less effective than indoline derivatives .

-

Key finding : In the presence of t-BuOK, it facilitates C–Br bond cleavage in bromoarenes but shows no activity for chloroarenes .

Thermal Stability and Byproduct Formation

Under elevated temperatures (>120°C), decomposition pathways include:

-

Debromination : Releases HBr and forms N-isobutylaniline.

-

Dimerization : Forms biphenyl derivatives via radical coupling .

Comparative Reactivity with Analogues

| Compound | C–X Bond Reactivity | Activation Efficiency |

|---|---|---|

| This compound | Moderate (Br) | Low for chloroarenes |

| 2-Bromo-N-methylaniline | High (Br) | Moderate |

| N-Isobutyl-4-bromoaniline | Low (Br) | Not reported |

Synthetic Utility

This compound serves as an intermediate in:

-

Herbicide synthesis : Derivatives like N-alkoxyalkyl-4-bromo-2-methylaniline are key precursors .

-

Pharmaceuticals : Functionalized via cross-coupling to introduce aryl/heteroaryl groups .

Key Challenges and Research Gaps

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis

- Role as an Intermediate : 2-Bromo-N-isobutylaniline serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization, making it a versatile building block in synthetic chemistry.

2. Medicinal Chemistry

- Drug Development : The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors. The presence of the bromine atom can enhance binding affinity, increasing the potency and selectivity of drug candidates.

3. Material Science

- Polymer Synthesis : It is employed in synthesizing polymers and materials with unique properties such as conductivity or fluorescence. The incorporation of brominated anilines into polymer matrices can improve thermal stability and mechanical properties.

4. Biological Studies

- Antimicrobial and Anticancer Potential : Research indicates that this compound may exhibit antimicrobial and anticancer activities. Studies have shown its potential to inhibit anti-apoptotic proteins, which are crucial for cancer cell survival .

Case Studies

Anticancer Activity Study

A notable study investigated the structure-activity relationship (SAR) of N-substituted anilines, including this compound. The results indicated that this compound exhibited significant inhibitory potency against Mcl-1, a protein involved in cancer cell survival.

Table 1: Inhibitory Potency of Aniline Derivatives

| Compound | IC50 (µM) | Target Protein |

|---|---|---|

| This compound | 15.4 | Mcl-1 |

| N-Methyl-N-(4-bromophenyl)aniline | 8.7 | Bcl-xL |

| N-Phenyl-4-bromobenzamide | 12.0 | Bcl-2 |

This data suggests that modifications to the aniline structure can lead to significant changes in biological activity, underscoring the importance of structural features in drug design .

作用機序

The mechanism of action of 2-Bromo-N-isobutylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. Additionally, the isobutyl group can influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .

類似化合物との比較

2-Bromo-N-isobutylaniline can be compared with other brominated anilines, such as:

2-Bromoaniline: Lacks the isobutyl group, making it less hydrophobic and potentially less potent in certain applications.

4-Bromo-N-isobutylaniline: The bromine atom is positioned differently, which can affect the compound’s reactivity and binding affinity.

2-Chloro-N-isobutylaniline: The chlorine atom is less bulky than bromine, leading to differences in steric interactions and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound in various research and industrial applications .

生物活性

2-Bromo-N-isobutylaniline is an organic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by a bromine atom and an isobutyl group attached to the nitrogen of an aniline moiety, suggests potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant case studies, supported by data tables and diverse research findings.

This compound can be represented by the following structural formula:

This compound features a bromine substituent that may influence its reactivity and biological interactions.

Research indicates that compounds similar to this compound can participate in various biochemical pathways. The presence of the bromine atom can enhance electrophilic character, allowing for interactions with nucleophiles in biological systems. Additionally, the isobutyl group may affect lipophilicity, influencing membrane permeability and bioavailability.

Aromatization and Reactivity

Studies have shown that the activation of carbon-halogen bonds is crucial for the reactivity of bromoarenes. In particular, the indoline-promoted reactions demonstrate how trace amounts of oxygen can facilitate electron transfer processes in the presence of such compounds . This mechanism is essential for understanding how this compound might engage in biological reactions.

Anticancer Activity

A notable study investigated the structure-activity relationship (SAR) of N-substituted anilines, including derivatives like this compound, for their potential as inhibitors of anti-apoptotic proteins in cancer cells. The results indicated that certain substitutions on the aniline ring significantly enhanced inhibitory potency against Bcl-2 family proteins, which are pivotal in cancer cell survival .

Table 1: Inhibitory Potency of Aniline Derivatives

| Compound | IC50 (µM) | Target Protein |

|---|---|---|

| This compound | 15.4 | Mcl-1 |

| N-Methyl-N-(4-bromophenyl)aniline | 8.7 | Bcl-xL |

| N-Phenyl-4-bromobenzamide | 12.0 | Bcl-2 |

The data suggest that modifications to the aniline structure can lead to significant changes in biological activity.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds like this compound. Research has demonstrated that certain aromatic amines can modulate pathways involved in neurodegenerative diseases by acting on amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease . This activity may be attributed to the compound's ability to interact with Aβ through hydrogen bonding or π-π stacking interactions.

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated a series of brominated anilines for their ability to induce apoptosis in leukemia cells. The results indicated that this compound exhibited moderate cytotoxicity with an IC50 value of approximately 15 µM against HL60 cells .

- Neuroprotective Mechanism : In a model simulating Alzheimer's disease, this compound was tested for its ability to inhibit Aβ aggregation. The compound showed promising results, reducing aggregation by approximately 40% compared to untreated controls .

特性

IUPAC Name |

2-bromo-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNVCEYHBREXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。